molecular formula C34H50N8O3 B1683956 Volasertib CAS No. 755038-65-4

Volasertib

Cat. No.: B1683956
CAS No.: 755038-65-4
M. Wt: 618.8 g/mol
InChI Key: SXNJFOWDRLKDSF-XKHVUIRMSA-N
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Description

Volasertib, also known as BI 6727, is an experimental small molecule inhibitor of the Polo-like kinase 1 (PLK1) protein. It is being developed by Boehringer Ingelheim for use as an anti-cancer agent. This compound is part of a novel class of drugs called dihydropteridinone derivatives . It has shown promising activity in various cancer cell lines and xenograft models of human cancer .

Mechanism of Action

Target of Action

Volasertib, also known as BI 6727, is a small molecule inhibitor that primarily targets the Polo-like kinase 1 (PLK1) protein . PLK1 proteins are found in the nuclei of all dividing cells and control multiple stages of the cell cycle and cell division . Raised levels of the PLK1 protein are also found in many cancers .

Mode of Action

This compound works by blocking cell division . It achieves this by competitively binding to the ATP-binding pocket of the PLK1 protein . This interaction inhibits the function of PLK1, thereby disrupting the cell cycle and preventing cell division .

Biochemical Pathways

The inhibition of PLK1 by this compound affects the cell cycle, a critical biochemical pathway in cell division . PLK1 has key roles in many processes involved in control of the cell cycle, including entry into mitosis, DNA replication, and the stress response to DNA damage . By inhibiting PLK1, this compound disrupts these processes, leading to cell cycle arrest .

Pharmacokinetics

The pharmacokinetics of this compound in patients with acute myeloid leukemia (AML) alone or in combination with azacitidine is predictable and associated with low-to-mild patient variability . .

Result of Action

The inhibition of PLK1 by this compound results in the disruption of cell division, leading to cell cycle arrest and apoptosis . This means that the cells stop dividing and eventually die . This effect is particularly beneficial in the treatment of cancers, where uncontrolled cell division is a key characteristic .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For example, the presence of other drugs, such as azacitidine, can affect the action of this compound . .

Biochemical Analysis

Biochemical Properties

Volasertib blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . PLK1 proteins, found in the nuclei of all dividing cells, control multiple stages of the cell cycle and cell division .

Cellular Effects

This compound has shown promising activity in various cancer cell lines and xenograft models of human cancer . It has clinical efficacy in a range of malignancies, with the most promising results seen in patients with acute myeloid leukemia (AML) . It has also demonstrated good glycaemic control, mediated by the glucose-dependent stimulation of insulin and suppression of glucagon secretion .

Molecular Mechanism

This compound is a novel small-molecule targeted therapy that blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . It inhibits PLK1, preventing its roles in the cell cycle and cell division, which leads to cell arrest and programmed cell death .

Temporal Effects in Laboratory Settings

The safety of this compound has been consistent with other this compound studies . All studies were terminated prematurely following the discontinuation of this compound for non-clinical reasons by Boehringer Ingelheim .

Dosage Effects in Animal Models

In a xenotransplant mouse model of human AML, mice receiving this compound in combination with bortezomib showed superior disease control compared to mice receiving this compound alone . This highlights the potential therapeutic impact of this drug combination.

Metabolic Pathways

It is known that this compound blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein .

Transport and Distribution

This compound can be taken either orally or via intravenous infusion. Once circulating in the blood stream, it is distributed throughout the body, crosses the cell membrane, and enters the nucleus of cells where it binds to its target, PLK1 .

Subcellular Localization

The catalytic activity and subcellular localization of PLK1, the target of this compound, are tightly regulated during cell cycle progression . The enzyme is located at centrosomes and kinetochores during early mitosis, and a fraction translocates to the midzone/midbody late in mitosis .

Properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025694, DTXSID801099395
Record name Volasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755038-65-4, 755038-54-1
Record name Volasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Volasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12062
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Volasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOLASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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